molecular formula C22H23P B14158591 Phosphorane, butylidenetriphenyl- CAS No. 3728-50-5

Phosphorane, butylidenetriphenyl-

Cat. No.: B14158591
CAS No.: 3728-50-5
M. Wt: 318.4 g/mol
InChI Key: RIGUTONFWSZQSU-UHFFFAOYSA-N
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Description

Butylidenetriphenylphosphorane is a phosphorus ylide with the general structure (Ph₃P=CH-C₃H₇), where a butylidene group (C₄H₇) is attached to a triphenylphosphorane core. These ylides are pivotal in organic synthesis, particularly in Wittig reactions, where they facilitate the formation of alkenes from aldehydes or ketones .

Properties

CAS No.

3728-50-5

Molecular Formula

C22H23P

Molecular Weight

318.4 g/mol

IUPAC Name

butylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3

InChI Key

RIGUTONFWSZQSU-UHFFFAOYSA-N

Canonical SMILES

CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Standard Ylide Generation via Deprotonation

The most common method involves treating n-butyltriphenylphosphonium bromide with a strong base in anhydrous solvents. Key steps include:

  • Phosphonium Salt Synthesis :
    • Triphenylphosphine reacts with n-butyl bromide in acetonitrile or toluene at elevated temperatures (80–100°C) to form n-butyltriphenylphosphonium bromide.
    • Example:

      PPh₃ + C₄H₉Br → [C₄H₉PPh₃]⁺Br⁻  

  • Ylide Formation :
    • Deprotonation using bases like potassium tert-butoxide (KOtBu) or lithium hexamethyldisilazide (LiHMDS) in THF or toluene.
    • Reaction conditions:
      • Solvent: THF, toluene, or acetonitrile (anhydrous).
      • Temperature: 0°C to room temperature.
      • Base-to-salt molar ratio: 1:1 to 1.2:1.
  • Example from Patent US6838576B1:
    > n-Butyltriphenylphosphonium bromide (1.75 g) in toluene (20 mL) was treated with KOtBu (544 mg) under argon, yielding an orange-red suspension of the ylide.

High-Pressure Accelerated Synthesis

High pressure (9–10 kbar) significantly accelerates Wittig reactions involving sterically hindered ketones:

  • Volume of Activation : -20 to -30 cm³/mol, favoring compact transition states.
  • Yield Improvement : Reactions with hindered cyclohexanones show >70% yield under high pressure vs. <10% at ambient conditions.

Solvent and Base Optimization

Base Solvent Temperature Efficiency Source
KOtBu Toluene 25°C High
LiHMDS THF -78°C Moderate
NaHMDS THF 0°C High
  • LiHMDS in THF : Provides superior stereochemical control for sensitive substrates, as shown in NMR studies of oxaphosphetane intermediates.
  • KOtBu in Toluene : Preferred for scalability, with minimal side reactions.

Mechanistic Insights into Phosphorane Formation

The deprotonation mechanism involves:

  • Base Attack : Abstraction of the β-hydrogen from the phosphonium salt, forming a planar ylide.
  • Solvent Stabilization : Polar aprotic solvents (THF, toluene) stabilize the ylide via dipole interactions.
  • Retro-Wittig Pathway : Observed via ³¹P NMR, where ylide reversibly reforms the phosphonium salt under specific conditions.

Characterization and Analytical Techniques

  • ³¹P NMR : Key for identifying ylide formation (δ ≈ 20–25 ppm).
  • ¹H/¹³C NMR : Confirms alkene geometry post-reaction.
  • X-ray Crystallography : Rarely used due to ylide instability but applied to stabilized analogs.

Applications in Organic Transformations

  • Olefination : Converts aldehydes to alkenes (e.g., 8-dodecenyl acetate synthesis).
  • Hindered Ketone Reactions : High-pressure methods enable access to trisubstituted alkenes.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .

Common Reagents and Conditions

Major Products

The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .

Mechanism of Action

The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:

Comparison with Similar Compounds

Comparison with Similar Phosphoranes

Structural and Physical Properties

Table 1: Physical Properties of Selected Phosphoranes

Compound Molecular Formula Molecular Weight logP<sup>a</sup> IE (eV)<sup>b</sup>
Methylenetriphenylphosphorane C₁₉H₁₇P 276.319 3.412 6.62
Benzylidenetriphenylphosphorane C₂₅H₂₁P 352.417 N/A N/A
(1-Methylethylidene)triphenylphosphorane C₂₁H₂₁P 304.365 N/A N/A
[(4-Methoxyphenyl)methylene]triphenylphosphorane C₂₆H₂₃OP 382.434 4.840 N/A

<sup>a</sup>logP (octanol/water partition coefficient) indicates hydrophobicity. <sup>b</sup>IE (Ionization Energy) reflects stability under electron impact.

Key Observations :

  • The butylidene group (C₄H₇) introduces greater steric bulk and hydrophobicity compared to smaller substituents like methylene (CH₂) or benzylidene (CHPh). This likely increases its logP value relative to methylenetriphenylphosphorane (logP = 3.412) .
  • Longer alkyl chains (e.g., butylidene) may reduce solubility in polar solvents, impacting reaction conditions .

Reactivity in Organic Transformations

Phosphoranes participate in Wittig reactions, Michael additions, and cyclization reactions. Substituents critically influence their reactivity:

Wittig Reaction Efficiency
  • Methylenetriphenylphosphorane reacts rapidly with aldehydes to form terminal alkenes but is less effective with sterically hindered ketones .
  • Benzylidenetriphenylphosphorane forms styrene derivatives but requires elevated temperatures for less reactive substrates .
  • Butylidenetriphenylphosphorane (inferred): The bulky butylidene group may slow reaction kinetics due to steric hindrance but could enhance selectivity for less electrophilic carbonyl groups.
Cyclization and Intramolecular Reactions
  • Prop-2-enylidenetriphenylphosphorane derivatives undergo Michael additions followed by intramolecular Wittig reactions to form aromatic systems (e.g., 14-electron π systems) .
  • Benzylidenetriphenylphosphorane under severe conditions forms benzylideneacenaphthenone but fails to produce dibenzylidene derivatives, highlighting substituent-dependent stability .

Spectroscopic Characterization

  • IR Spectra : Carbonyl bands in phosphorane adducts appear at ~1753 cm⁻¹ for ester groups, with shifts depending on substituent electronic effects .
  • NMR Spectra : The ¹H NMR of benzylidenetriphenylphosphorane shows distinct aromatic protons (δ 6.8–7.5 ppm), while alkyl-substituted variants like butylidenetriphenylphosphorane would exhibit upfield shifts for alkyl protons (δ 0.8–2.5 ppm) .

Stability and Handling

  • Methylenetriphenylphosphorane is relatively stable under inert atmospheres but sensitive to moisture .
  • Benzylidenetriphenylphosphorane degrades under oxidative conditions, forming triphenylphosphine oxide .
  • Butylidenetriphenylphosphorane (inferred): The longer alkyl chain may improve stability against hydrolysis compared to methylene analogs but could increase susceptibility to radical degradation.

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